7-(Methylsulfanyl)heptanal oxime is a chemical compound characterized by the presence of an oxime functional group attached to a heptanal backbone, along with a methylsulfanyl substituent. This compound is of interest in various fields of chemistry due to its potential applications in medicinal chemistry and synthetic organic chemistry.
The compound can be synthesized through various methods that typically involve the reaction of heptanal with hydroxylamine derivatives, followed by the introduction of the methylsulfanyl group. The synthesis methods often utilize catalysts or specific reagents to facilitate the formation of the oxime and ensure high yields.
7-(Methylsulfanyl)heptanal oxime falls under the classification of oximes, which are organic compounds containing the functional group R1R2C=NOH. It is also categorized as an aldehyde derivative due to its heptanal origin. The presence of sulfur in the methylsulfanyl group adds unique properties to this compound, making it relevant in studies related to sulfur chemistry.
The synthesis of 7-(Methylsulfanyl)heptanal oxime typically involves several steps:
The molecular structure of 7-(Methylsulfanyl)heptanal oxime includes:
7-(Methylsulfanyl)heptanal oxime can participate in several chemical reactions:
The mechanism of action for 7-(Methylsulfanyl)heptanal oxime primarily revolves around its reactivity due to the oxime functional group:
Studies have shown that oximes like 7-(Methylsulfanyl)heptanal oxime exhibit significant reactivity under mild conditions, making them valuable intermediates in organic synthesis .
7-(Methylsulfanyl)heptanal oxime has several applications in scientific research:
The compound's versatility and reactivity make it a subject of ongoing research within various fields of chemistry .
7-(Methylsulfanyl)heptanal oxime is a pivotal intermediate in the biosynthesis of methionine-derived aliphatic glucosinolates (GSLs), specialized defense metabolites predominantly found in Brassicaceae crops such as broccoli, cabbage, and rapeseed. This compound forms during the initial steps of GSL production, where methionine undergoes chain elongation via β-oxidation variants to yield homo-methionine derivatives. The heptanal chain length (C7) specifically arises from three rounds of methionine elongation, producing 7-(methylsulfanyl)heptanoic acid. This acid is subsequently converted to the corresponding aldoxime through N-hydroxylation and decarboxylation, positioning 7-(methylsulfanyl)heptanal oxime as a committed precursor for GSLs like glucoiberin and glucocheirolin [6] [10]. The flux through this pathway determines the abundance of C7 GSLs in plant tissues, which influences biotic stress responses (e.g., against herbivores and pathogens) and crop quality traits such as flavor profiles [2] [6].
Table 1: Key Aldoxime Intermediates in Methionine-Derived Glucosinolate Pathways
Precursor Amino Acid | Chain Length | Aldoxime Intermediate | Representative Glucosinolate | Plant Species Examples |
---|---|---|---|---|
Methionine | C7 | 7-(Methylsulfanyl)heptanal oxime | Glucoiberin | Broccoli, Kale |
Methionine | C8 | 8-(Methylsulfanyl)octanal oxime | Glucohirsutin | Chinese cabbage, Wasabi |
Methionine | C5 | 5-(Methylsulfanyl)pentanal oxime | Glucoalyssin | Radish, Mustard |
The formation and transformation of 7-(methylsulfanyl)heptanal oxime are catalyzed by cytochrome P450 monooxygenases (CYPs), primarily CYP79F1 and CYP83A1. CYP79F1 first converts elongated methionine derivatives to their corresponding aldoximes, exhibiting broad substrate specificity for C4–C8 chain lengths. Subsequently, CYP83A1 acts as a dedicated N-monooxygenase for (methylsulfanyl)alkanaldoximes, hydroxylating the oxime nitrogen of 7-(methylsulfanyl)heptanal oxime to generate an aci-nitro intermediate. This reactive species spontaneously conjugates with glutathione (GSH), forming an S-alkyl-thiohydroximate adduct—the first committed step toward the glucosinolate core structure. Crucially, CYP83A1 exclusively accepts the (E)-isomer of 7-(methylsulfanyl)heptanal oxime, and its activity is glutathione-dependent; in the absence of GSH, the enzyme undergoes mechanism-based inactivation due to covalent modification by the aci-nitro intermediate [7] [10].
Table 2: Enzymes Catalyzing Key Steps in 7-(Methylsulfanyl)heptanal Oxime Metabolism
Enzyme | EC Number | Reaction Catalyzed | Cofactors/Requirements | Product |
---|---|---|---|---|
CYP79F1 | EC 1.14.14.42 | Oxidative decarboxylation of chain-elongated methionine derivatives | O₂, NADPH | (E)-ω-(Methylsulfanyl)alkanal oximes |
CYP83A1 | EC 1.14.14.43 | N-Monooxygenation of (E)-7-(methylsulfanyl)heptanal oxime | O₂, NADPH, Glutathione | (Z)-1-(Glutathion-S-yl)-N-hydroxyheptan-1-imine |
Aldoxime dehydratase | EC 4.99.1.7 | Dehydration of aldoximes to nitriles (non-biosynthetic diversion) | None | 7-(Methylsulfanyl)heptanenitrile |
Substrate specificity in aldoxime-forming enzymes governs the distribution of glucosinolate chain lengths in plants. CYP79F1 displays a graded affinity for methionine-derived substrates, with optimal activity for C6–C8 chains (e.g., 7-(methylsulfanyl)heptanoic acid). Structural studies indicate that hydrophobic residues in the enzyme’s active site pocket accommodate methylsulfanyl-terminated alkanes, while steric constraints limit processing of shorter (C3–C4) or longer (C11+) chains. This selectivity directly influences GSL profiles: Arabidopsis thaliana CYP79F1 knockdown mutants show a 90% reduction in C7 GSLs, confirming the enzyme’s role in generating 7-(methylsulfanyl)heptanal oxime [6] [10]. Additionally, stereochemistry is critical—only (E)-isomers like (E)-7-(methylsulfanyl)heptanal oxime (CHEBI:134683) are recognized by CYP83A1, whereas (Z)-isomers remain metabolically inert [7]. The spatial configuration thus acts as a biosynthetic checkpoint, ensuring pathway fidelity.
The biosynthetic route via 7-(methylsulfanyl)heptanal oxime is evolutionarily conserved across Brassicaceae, driven by gene duplication and subfunctionalization of CYP79 and CYP83 genes. While core enzymes like CYP83A1 share >80% sequence homology between Brassica species and Arabidopsis, lineage-specific gene expansions have fine-tuned substrate preferences. For example, Brassica rapa possesses paralogs of CYP79F1 optimized for C7–C8 aldoximes, correlating with higher abundances of corresponding GSLs in cultivars like pak choi. Metabolic engineering leverages this conservation: heterologous expression of CYP79F1 and CYP83A1 in Nicotiana benthamiana reconstitutes 7-(methylsulfanyl)heptanal oxime-derived GSLs, demonstrating the portability of this pathway [6] [10]. Current strategies focus on manipulating side-chain lengths by engineering substrate permissivity in CYPs or silencing chain-elongation regulators, aiming to tailor GSL profiles for enhanced pest resistance or nutraceutical value [2] [6].
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